4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound contains a nitrobenzoyl group, a thioureido group, and an oxobutanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoic acid with thiourea to form 3-(3-nitrobenzoyl)thiourea. This intermediate is then reacted with 4-aminophenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioureido group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions vary depending on the desired reaction, often involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products .
Scientific Research Applications
4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioureido group may also play a role in binding to metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-Nitrobenzoyl)-2-thioureido)benzoic acid
- 4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
Uniqueness
What sets 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[4-[(3-nitrobenzoyl)carbamothioylamino]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c23-15(8-9-16(24)25)19-12-4-6-13(7-5-12)20-18(29)21-17(26)11-2-1-3-14(10-11)22(27)28/h1-7,10H,8-9H2,(H,19,23)(H,24,25)(H2,20,21,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFPFDUZKFHSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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